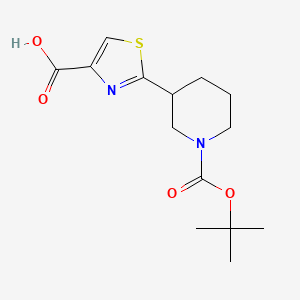

2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)thiazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)thiazole-4-carboxylic acid" is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, similar structures with tert-butoxycarbonyl groups and thiazole rings are discussed. These compounds are of interest due to their potential antibacterial properties and as intermediates in the synthesis of biologically active molecules .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, protection, thionation, deprotection, cyclodehydration, and aromatization . For example, the synthesis of a chiral thiazole unit from N-t-Boc-L-isoleucine and L-serine methyl ester monohydrochloride resulted in an overall yield of 15% and an enantiomeric excess (ee) value of up to 98% . Another related synthesis involved the preparation of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate through a three-step process with a total yield of 49.9% . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of similar compounds have been determined using techniques such as (1)H NMR, (13)C NMR, ESI mass spectra, elemental analyses, and X-ray crystallography . Density functional theory (DFT) calculations have also been employed to predict and compare the optimal molecular structures with experimental data . These analytical methods would be essential for confirming the structure of "2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)thiazole-4-carboxylic acid".

Chemical Reactions Analysis

The tert-butoxycarbonyl group is a common protecting group for amines, and its presence in the compound suggests that it could be involved in reactions where protection/deprotection of amines is required . The thiazole ring is a heterocyclic compound that can participate in various chemical reactions, potentially contributing to the compound's biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)thiazole-4-carboxylic acid" are not provided, related compounds have been characterized by their physicochemical properties using DFT, which includes the study of molecular electrostatic potential and frontier molecular orbitals . These properties are crucial for understanding the reactivity and interaction of the compound with biological targets.

Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Agents

Research focused on the development of alternative antioxidant and anti-inflammatory agents has highlighted the significance of benzofused thiazole derivatives. These compounds, synthesized via cyclocondensation reactions, were found to exhibit distinct anti-inflammatory activity and potential antioxidant activity against various reactive species. Molecular docking studies further supported their potential as new anti-inflammatory and antioxidant agents, providing a template for further development in this area (Raut et al., 2020).

CNS Drug Synthesis Potential

A literature review identified functional chemical groups, including thiazole, as potential leads for synthesizing compounds with central nervous system (CNS) activity. This suggests a broad applicability of thiazole derivatives in developing drugs for various CNS disorders, highlighting the importance of such chemical structures in medicinal chemistry (Saganuwan, 2017).

Bioactive Compounds with Anticancer and Antibacterial Properties

Neo fatty acids and their derivatives, including compounds containing tertiary butyl groups, have been identified as promising for future chemical preparations due to their diverse biological activities. These include applications as antioxidants and as anticancer, antimicrobial, and antibacterial agents, underscoring the potential of such derivatives in pharmaceutical and cosmetic industries (Dembitsky, 2006).

Applications in Optoelectronic Materials

The incorporation of thiazole derivatives into π-extended conjugated systems has been recognized for creating novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This highlights the versatility of thiazole derivatives beyond pharmaceuticals, extending into advanced materials science (Lipunova et al., 2018).

Mécanisme D'action

Target of Action

It is known that this compound is used as a rigid linker in the development of proteolysis targeting chimeras (protacs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of 2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)thiazole-4-carboxylic acid involves its role as a rigid linker in PROTACs . The rigidity of the linker can impact the three-dimensional orientation of the PROTAC, which in turn influences the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase . This complex formation is crucial for the subsequent ubiquitination and degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by 2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)thiazole-4-carboxylic acid are those involved in protein degradation . By facilitating the degradation of specific target proteins, this compound can influence various cellular processes that are regulated by these proteins .

Pharmacokinetics

The optimization of drug-like properties is one of the considerations in the design of protacs .

Result of Action

The result of the action of 2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)thiazole-4-carboxylic acid is the degradation of the target protein . This can lead to changes at the molecular and cellular levels, depending on the function of the degraded protein .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)thiazole-4-carboxylic acid. It’s worth noting that the design of PROTACs often considers factors such as the chemical stability of the compounds and their suitability for different biological environments .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(19)16-6-4-5-9(7-16)11-15-10(8-21-11)12(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWPSSFZITUOJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519281.png)

![5-((2,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2519283.png)

![{6-Chloro-4-[(3,5-dimethylphenyl)sulfonyl]-3-quinolyl}(piperidino)methanone](/img/structure/B2519286.png)

![N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide](/img/no-structure.png)

![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2519295.png)

![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2519297.png)

![3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2519301.png)